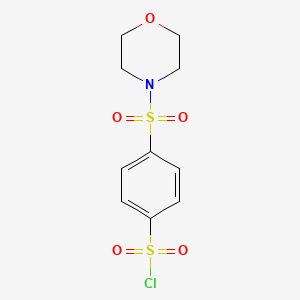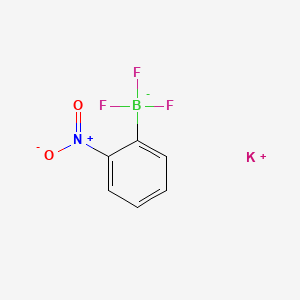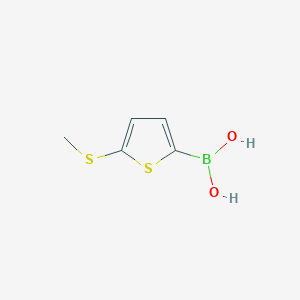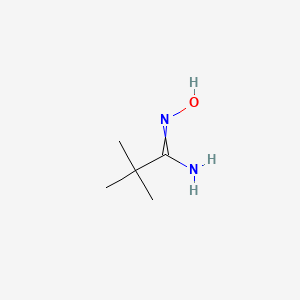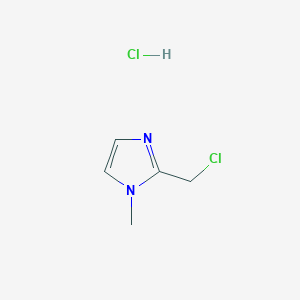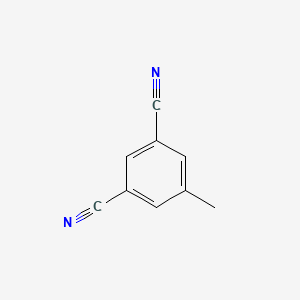
3,5-Dicyanotoluene
Vue d'ensemble
Description
3,5-Dicyanotoluene, also known as 5-methylisophthalonitrile, is a chemical compound with the molecular formula C9H6N2 and a molecular weight of 142.16 . It is a nearly white powder .
Molecular Structure Analysis
3,5-Dicyanotoluene contains a total of 17 bonds, including 11 non-H bonds, 8 multiple bonds, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitrile(s) (aromatic) .
Physical And Chemical Properties Analysis
3,5-Dicyanotoluene has a melting point of 166-168°C and a predicted boiling point of 276.1±20.0 °C . The predicted density is 1.12±0.1 g/cm3 .
Applications De Recherche Scientifique
Electrochemical Analysis
The electrochemical properties of compounds related to 3,5-Dicyanotoluene, such as 3,5-di-tert-butylcatechol, are utilized in selective determinations of biochemical substances. For instance, Salehzadeh, Mokhtari, and Nematollahi (2014) investigated the electrochemical oxidation of 3,5-di-tert-butylcatechol for the selective determination of homocysteine, highlighting its potential in biochemical analysis (Salehzadeh, Mokhtari, & Nematollahi, 2014).
Synthetic Chemistry
In synthetic chemistry, derivatives of 3,5-Dicyanotoluene play a role in various reactions. Munro, Musgrave, and Templeton (1971) demonstrated the acylation of 3,5-dihydroxytoluene, a compound structurally similar to 3,5-Dicyanotoluene, indicating its relevance in the synthesis of complex organic compounds (Munro, Musgrave, & Templeton, 1971).
Photochemical Properties
Yalazan et al. (2019) explored the photochemical properties of novel compounds derived from 3,5-Dicyanotoluene derivatives. They synthesized new phthalocyanine complexes showing good solubility and diverse photochemical properties, which are significant for applications in photodynamic therapy and photochemical studies (Yalazan et al., 2019).
Electron Acceptance in Organic Electronics
Ishida et al. (1990) synthesized novel oxygen-containing electron acceptors, including derivatives of 3,5-Dicyanotoluene, highlighting their potential in the field of organic electronics and conductive materials (Ishida et al., 1990).
Catalytic Conversion in Chemical Processes
The catalytic conversion properties of compounds structurally related to 3,5-Dicyanotoluene, such as m-cresol, have been investigated by Nie et al. (2014). They studied the conversion of m-cresol to toluene over bimetallic catalysts, providing insights into catalytic processes in industrial chemistry (Nie et al., 2014).
Polymer and Material Science
Lee et al. (2004) synthesized novel Y-type polyurethanes containing compounds related to 3,5-Dicyanotoluene. These polyurethanes exhibited properties suitable for non-linear optical applications, indicating the relevance of 3,5-Dicyanotoluene derivatives in material science (Lee et al., 2004).
Safety And Hazards
3,5-Dicyanotoluene is classified as harmful if swallowed, harmful in contact with skin, and toxic if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, do not induce vomiting and call a doctor or Poison Control Center immediately .
Propriétés
IUPAC Name |
5-methylbenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSGVAGOLJKEGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371129 | |
| Record name | 3,5-Dicyanotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dicyanotoluene | |
CAS RN |
39718-07-5 | |
| Record name | 3,5-Dicyanotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methylisophthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chlorofuro[3,2-c]pyridine](/img/structure/B1586628.png)
